Cas no 25413-64-3 (1-Butanamine,N-nitroso-N-propyl-)

1-Butanamine,N-nitroso-N-propyl- structure
25413-64-3 structure
Product Name:1-Butanamine,N-nitroso-N-propyl-
CAS No:25413-64-3
MF:C7H16N2O
MW:144.214741706848
CID:276688
PubChem ID:32965
Update Time:2025-10-29

1-Butanamine,N-nitroso-N-propyl- Chemical and Physical Properties

Names and Identifiers

    • 1-Butanamine,N-nitroso-N-propyl-
    • N-butyl-N-propylnitrous amide
    • Butylamine, N-nitroso-N-propyl-
    • N-(Nitrosobutyl)propylamine
    • N-Propyl-N-butylnitrosamine
    • N-butyl-N-propyl-nitrous amide
    • Z1198147488
    • CCRIS 1248
    • BRN 2410643
    • DTXSID80180076
    • SCHEMBL10792995
    • N-Nitroso-N-butyl-N-propylamine
    • EN300-7431595
    • AKOS006283541
    • 1-BUTANAMINE, N-NITROSO-N-PROPYL-
    • butyl(nitroso)propylamine
    • SVTBQUKRCVPUHS-UHFFFAOYSA-N
    • Butylamine, N-nitroso-N-propyl- (7CI,8CI); N-Nitroso-N-propyl-1-butanamine; N-(Nitrosobutyl)propylamine; N-Nitroso-N-butyl-N-propylamine; N-Nitroso-N-propylbutylamine; N-Propyl-N-butylnitrosamine
    • 1-Butyl-2-oxo-1-propylhydrazine #
    • 25413-64-3
    • Inchi: 1S/C7H16N2O/c1-3-5-7-9(8-10)6-4-2/h3-7H2,1-2H3
    • InChI Key: SVTBQUKRCVPUHS-UHFFFAOYSA-N
    • SMILES: O=NN(CCC)CCCC

Computed Properties

  • Exact Mass: 144.12638
  • Monoisotopic Mass: 144.126263
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 5
  • Complexity: 85.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 32.7

Experimental Properties

  • Density: 1.0176 (rough estimate)
  • Boiling Point: 262.84°C (rough estimate)
  • Flash Point: 94.1°C
  • Refractive Index: 1.4580 (estimate)
  • PSA: 32.67

1-Butanamine,N-nitroso-N-propyl- Pricemore >>

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